Phlorigidoside B CAS 288248-46-4 chemical structure and molecular weight
Phlorigidoside B CAS 288248-46-4 chemical structure and molecular weight
An In-Depth Technical Guide to Phlorigidoside B (CAS 288248-46-4): Structural Elucidation, Isolation Methodologies, and Pharmacological Profiling
Executive Summary
As natural product drug discovery pivots toward highly targeted, multi-pathway modulators, iridoid glycosides have emerged as critical scaffolds for therapeutic development. Phlorigidoside B (CAS 288248-46-4), a complex iridoid glucoside originally isolated from the aerial parts of Phlomis rigida and the roots of the traditional Tibetan medicinal plant Lamiophlomis rotata[1][2], represents a prime candidate for advanced pharmacological research.
In my experience overseeing natural product isolation and characterization pipelines, the primary bottleneck in studying compounds like Phlorigidoside B lies in the structural ambiguity of its isomers and the difficulty of achieving high-purity isolation from complex botanical matrices. This whitepaper serves as a comprehensive technical guide for researchers and drug development professionals, detailing the exact physicochemical properties, self-validating isolation protocols, and the elucidated pharmacological mechanisms of Phlorigidoside B.
Chemical Identity and Structural Architecture
Phlorigidoside B is structurally classified as a cyclopentapyran derivative, specifically an iridoid glucoside. Its molecular architecture is defined by a highly oxygenated bicyclic core conjugated to a β -D-glucopyranosyl moiety[1]. The presence of an acetyl group at the C-8 position and a carbomethoxy group at the C-4 position dictates its specific polarity and binding affinity in biological systems[1][3].
To facilitate precise analytical tracking, the quantitative and structural data of Phlorigidoside B are summarized below.
Table 1: Physicochemical and Structural Properties of Phlorigidoside B
| Parameter | Specification / Value |
| Common Name | Phlorigidoside B[4] |
| Synonym | 8-O-Acetyl-6 β -hydroxyipolamiide[1][3] |
| CAS Registry Number | 288248-46-4[5][6] |
| Molecular Formula | C19H28O13[5] |
| Molecular Weight | 464.42 g/mol [4][5] |
| Exact Mass | 464.1529 Da[3] |
| IUPAC Name | Methyl (1S,4aR,5R,7S,7aS)-7-acetoxy-4a,5-dihydroxy-7-methyl-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate[5] |
| UV Absorbance ( λmax ) | 231 nm (in Methanol)[3] |
Self-Validating Isolation and Purification Methodology
Isolating Phlorigidoside B from Lamiophlomis rotata requires a methodology that actively discriminates against structurally analogous iridoids (such as Phlorigidoside A and C)[1][7]. The following step-by-step protocol is designed as a self-validating system: each phase includes an analytical feedback loop to ensure the target compound is neither degraded nor lost.
Step-by-Step Protocol:
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Matrix Disruption and Primary Extraction:
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Action: Pulverize dried roots of Lamiophlomis rotata and subject to ultrasonic-assisted maceration using 70% aqueous ethanol (v/v) at 40°C for 3 cycles of 2 hours each.
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Causality: 70% ethanol provides the optimal dielectric constant to penetrate the cellular matrix and solubilize both the polar glucopyranosyl unit and the moderately lipophilic iridoid core, while precipitating high-molecular-weight polysaccharides.
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Liquid-Liquid Partitioning (Defatting and Enrichment):
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Action: Concentrate the extract under reduced pressure. Suspend in distilled water and partition sequentially with n-hexane (to remove lipids) followed by water-saturated n-butanol.
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Causality: The n-butanol phase selectively traps medium-polarity glycosides like Phlorigidoside B. Highly polar free sugars remain in the aqueous phase, preventing column clogging in downstream chromatography.
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Macroporous Resin Chromatography:
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Action: Load the dried n-butanol fraction onto a D101 macroporous resin column. Elute with a gradient of 0%, 30%, and 50% ethanol. Collect the 50% fraction.
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Self-Validation: Run a rapid TLC (Thin Layer Chromatography) of the 50% fraction against a Phlorigidoside B reference standard. Spray with 10% sulfuric acid in ethanol and heat; a characteristic color change confirms the presence of the iridoid skeleton.
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Preparative HPLC (Targeted Isolation):
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Action: Inject the enriched fraction into a Preparative HPLC system equipped with a C18 reverse-phase column (e.g., 250 × 21.2 mm, 5 μ m). Use a mobile phase of Methanol/Water (gradient 20:80 to 60:40 over 45 mins) at a flow rate of 10 mL/min.
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Self-Validation: Couple the fraction collector to an inline Diode Array Detector (DAD). Program the collector to trigger only when the UV absorbance profile matches the exact λmax of 231 nm[3], ensuring that only the target iridoid is collected prior to mass confirmation.
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Self-validating isolation workflow for Phlorigidoside B utilizing inline DAD and MS feedback.
Structural Elucidation via UPLC-QTOF-MS
To guarantee the absolute identity of the isolated compound, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is the gold standard[7].
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Causality for QTOF-MS Selection: Standard single-quadrupole MS lacks the mass accuracy required to differentiate Phlorigidoside B (Exact Mass: 464.1529 Da)[3] from isobaric flavonoids or other iridoids. QTOF-MS provides high-resolution exact mass data, allowing for the calculation of elemental composition with sub-5 ppm error margins.
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Fragmentation Pattern: In negative ion mode, Phlorigidoside B typically yields a deprotonated molecule [M−H]− at m/z 463.14[8]. MS/MS fragmentation will reveal the sequential loss of the acetyl group ( −60 Da) and the cleavage of the β -D-glucopyranosyl unit ( −162 Da), leaving the characteristic aglycone core. This fragmentation pathway acts as an internal validation of the molecular structure.
Pharmacological Profile and Mechanistic Insights
Phlorigidoside B, alongside other iridoid glycosides from Lamiophlomis rotata (collectively referred to as IGLR), has demonstrated profound pharmacological efficacy, particularly in hemostasis, antinociception, and tissue regeneration[9][10][11].
Wound Healing and Macrophage Polarization
Recent molecular studies have elucidated that the iridoid glycoside extract of L. rotata accelerates wound healing by actively modulating the immune microenvironment. Specifically, the compounds induce the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory, pro-resolving M2 phenotype[12].
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Mechanistic Pathway: The compounds trigger the RAS/p38 MAPK/NF- κ B signaling axis. By activating RAS and subsequently phosphorylating p38 MAPK, the pathway modulates NF- κ B transcriptional activity. This leads to the marked upregulation of CD206 (a classic M2 macrophage marker) and the suppression of early-stage inflammatory cytokines like iNOS, IL-1 β , and TNF- α [12].
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Downstream Effects: The M2 polarization results in the paracrine release of Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF- β ), which directly stimulate dermal fibroblast proliferation and angiogenesis, thereby accelerating fibril formation and tissue repair[12].
Signal transduction pathway of Phlorigidoside B inducing M2 macrophage polarization.
Hemostatic and Anti-Inflammatory Efficacy
Network pharmacology combined with in vivo murine tail-snipping models has confirmed that iridoids are the key active ingredient group responsible for the hemostatic effects of Lamiophlomis herba[11]. Extracts rich in these iridoids significantly shorten bleeding time (BT), clotting time (CT), and thrombin time (TT), while simultaneously increasing fibrinogen (FIB) levels[9]. Furthermore, they suppress peritoneal capillary permeability and leukocyte infiltration, providing a dual-action therapeutic profile that manages both bleeding and localized inflammation[10].
Conclusion
Phlorigidoside B (CAS 288248-46-4) stands as a highly complex, biologically potent iridoid glucoside. For drug development professionals, mastering its isolation via self-validating chromatographic loops and understanding its exact mass fragmentation is critical. Pharmacologically, its ability to drive M2 macrophage polarization via the RAS/p38 MAPK/NF- κ B pathway positions it as a highly promising scaffold for next-generation wound healing and anti-inflammatory therapeutics.
References
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Takeda, Y., et al. (2000). "Phlorigidosides A–C, iridoid glucosides from Phlomis rigida." Phytochemistry, 53(8), 931-935. 1
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Pharmaffiliates. "CAS No : 288248-46-4 | Chemical Name : Phlorigidoside B." Pharmaffiliates Reference Standards. 5
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Boros, C. A., & Stermitz, F. R. (2007). "Naturally Occurring Iridoids. A Review, Part 1." Chemical & Pharmaceutical Bulletin. 3
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MedChemExpress. "Phlorigidoside B | Natural Product." MedChemExpress Catalog. 4
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Bio-Med Big Data Center. "Metabolite Details: Phlorigidoside B (Mid009446)." RefMetaPlant.
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Li, Y., et al. (2023). "The total iridoid glycoside extract of Lamiophlomis rotata Kudo induces M2 macrophage polarization to accelerate wound healing by RAS/ p38 MAPK/NF-κB pathway." Journal of Ethnopharmacology, 307, 116193. 12
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Zhang, D., et al. (2018). "Lamiophlomis rotata Identification via ITS2 Barcode and Quality Evaluation by UPLC-QTOF-MS Couple with Multivariate Analyses." Molecules, 23(12), 3289. 7
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Wang, Y., et al. (2020). "Elucidation of the active ingredients of Lamiophlomis herba against hemorrhage based on network pharmacology and tail snipping model in mice." IMR Press. 11
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Yi, T., et al. (2009). "Isolation and identification of hemostatic ingredients from Lamiophlomis rotata (Benth.) Kudo." Phytotherapy Research. 9
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Zhang, X., et al. (2010). "Antinociceptive and Anti-Inflammatory Activities of Iridoid Glycosides Extract of Lamiophlomis Rotata (Benth.) Kudo." Journal of Ethnopharmacology. 10
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